p38α MAPK Inhibitory Activity of N-Cyclopropylbenzamide-Benzophenone Hybrids
While direct activity data for 3-cyclopropylbenzamide itself is not available in the literature, closely related N-cyclopropylbenzamide-benzophenone hybrids demonstrate that the cyclopropylbenzamide scaffold can achieve potent p38α MAPK inhibition. Compound 10g, which incorporates the N-cyclopropylbenzamide moiety, exhibited an IC50 of 0.027 μM against p38α MAPK [1]. In contrast, a simpler benzamide analog (the 'lead' compound in a separate study) showed an IC50 of 8.7 ± 0.7 μM against its target, representing a >300-fold difference in potency [2]. This class-level inference suggests that the cyclopropylbenzamide scaffold is capable of conferring high potency when appropriately elaborated, a feature that may not be achievable with simpler benzamide cores.
| Evidence Dimension | p38α MAPK inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.027 μM (for N-cyclopropylbenzamide-benzophenone hybrid 10g) |
| Comparator Or Baseline | IC50 = 8.7 ± 0.7 μM (for a simpler substituted benzamide 'lead' compound) |
| Quantified Difference | >300-fold difference in IC50 values (0.027 μM vs. 8.7 μM) |
| Conditions | p38α MAPK enzymatic assay; THP-1 monocyte cellular assay for anti-inflammatory activity |
Why This Matters
This demonstrates that the cyclopropylbenzamide scaffold can be a critical component in achieving nanomolar potency, a key differentiator for researchers developing selective kinase inhibitors.
- [1] Heo, J., et al. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorg Med Chem Lett. 2015;25(17):3694-8. View Source
- [2] Table 1. Structure and activity of substituted benzamide derivatives. J Med Chem. 2009;52(16):5228-5240. View Source
